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Compound of Interest

Compound Name:
2,1,3-Benzoxadiazole-5-

carbaldehyde

Cat. No.: B1272958 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and potential biological significance of 2,1,3-Benzoxadiazole-5-carbaldehyde. The

information is intended to support research and development efforts in medicinal chemistry,

materials science, and related fields.

Core Chemical Properties
2,1,3-Benzoxadiazole-5-carbaldehyde, also known as 5-formylbenzofurazan, is a solid,

heterocyclic compound. Its core structure consists of a fused benzene and oxadiazole ring,

with a carbaldehyde group at the 5-position. This combination of a π-deficient heterocyclic

system and a reactive aldehyde functional group makes it a versatile building block in organic

synthesis.

Physicochemical Data
A summary of the key physicochemical properties of 2,1,3-Benzoxadiazole-5-carbaldehyde is

presented in Table 1.
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Property Value Reference(s)

Molecular Formula C₇H₄N₂O₂ [1]

Molecular Weight 148.12 g/mol [1]

CAS Number 32863-33-5 [1]

Appearance Solid [2]

Melting Point 58 °C [1][2]

Boiling Point 277.3 °C at 760 mmHg [1]

Flash Point 121.5 °C [1]

Density 1.4 g/cm³ [2]

Refractive Index 1.67 [2]

pKa (Predicted) -1.68 ± 0.36

Solubility

Slightly soluble in

Dichloromethane, Chloroform,

Methanol

Spectral Data
Detailed spectral data is crucial for the unambiguous identification and characterization of

2,1,3-Benzoxadiazole-5-carbaldehyde. While a complete set of published spectra for this

specific molecule is not readily available, the expected spectral features can be inferred from

the analysis of its structural components and data from closely related compounds.

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region,

characteristic of the disubstituted benzene ring, along with a distinct singlet for the aldehydic

proton, typically downfield (around 10 ppm).

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons of the

benzoxadiazole core and a characteristic signal for the carbonyl carbon of the aldehyde group

at a significantly downfield chemical shift (typically >190 ppm).
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands

corresponding to the C=O stretching of the aldehyde (around 1700 cm⁻¹) and C=N stretching

of the oxadiazole ring. Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺)

corresponding to the molecular weight of the compound (148.12 g/mol ).

Synthesis and Reactivity
Synthesis
While a definitive, detailed experimental protocol for the synthesis of 2,1,3-Benzoxadiazole-5-
carbaldehyde is not extensively documented in readily available literature, a representative

synthesis can be constructed based on established methods for the formation of the

benzoxadiazole core and the introduction of the carbaldehyde group. A plausible synthetic

route is outlined below.

4-Methyl-2-nitroaniline 4-Methyl-2,1,3-benzoxadiazole N-oxide

Oxidative Cyclization
(e.g., NaOCl) 4-Methyl-2,1,3-benzoxadiazole

Reduction
(e.g., PPh3) 4-(Dibromomethyl)-2,1,3-benzoxadiazole

Radical Bromination
(e.g., NBS, AIBN) 2,1,3-Benzoxadiazole-5-carbaldehyde

Hydrolysis
(e.g., AgNO3, H2O)

Click to download full resolution via product page

Figure 1. Plausible synthetic workflow for 2,1,3-Benzoxadiazole-5-carbaldehyde.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 4-Methyl-2,1,3-benzoxadiazole N-oxide In a round-bottom flask, 4-methyl-

2-nitroaniline is dissolved in a suitable solvent such as dichloromethane. An oxidizing agent, for

instance, sodium hypochlorite solution, is added dropwise at a controlled temperature (e.g., 0-5

°C). The reaction is stirred for several hours until completion, monitored by thin-layer

chromatography (TLC). The organic layer is then separated, washed with brine, dried over

anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the N-

oxide derivative.

Step 2: Synthesis of 4-Methyl-2,1,3-benzoxadiazole The crude 4-methyl-2,1,3-benzoxadiazole

N-oxide is dissolved in a solvent like toluene. A reducing agent, such as triphenylphosphine, is
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added, and the mixture is refluxed for several hours. After completion of the reaction

(monitored by TLC), the solvent is evaporated, and the residue is purified by column

chromatography on silica gel to afford 4-methyl-2,1,3-benzoxadiazole.

Step 3: Synthesis of 4-(Dibromomethyl)-2,1,3-benzoxadiazole 4-Methyl-2,1,3-benzoxadiazole

is dissolved in a non-polar solvent like carbon tetrachloride. N-Bromosuccinimide (NBS) and a

radical initiator such as azobisisobutyronitrile (AIBN) are added. The mixture is refluxed under

irradiation with a UV lamp until the starting material is consumed. The reaction mixture is then

cooled, filtered, and the solvent is removed to give the crude dibromomethyl derivative.

Step 4: Synthesis of 2,1,3-Benzoxadiazole-5-carbaldehyde The crude 4-

(dibromomethyl)-2,1,3-benzoxadiazole is dissolved in an aqueous solvent mixture, for example,

acetone-water. Silver nitrate is added, and the mixture is refluxed for several hours to facilitate

hydrolysis. The reaction mixture is then filtered to remove silver bromide, and the filtrate is

extracted with an organic solvent like ethyl acetate. The organic layer is washed, dried, and

concentrated. The final product, 2,1,3-Benzoxadiazole-5-carbaldehyde, is purified by column

chromatography or recrystallization.

Chemical Reactivity
The chemical reactivity of 2,1,3-Benzoxadiazole-5-carbaldehyde is dictated by the interplay

between the electron-deficient benzoxadiazole ring and the versatile aldehyde group.

2,1,3-Benzoxadiazole-5-carbaldehyde

Potential Reactions

Aldehyde Group
(Electrophilic Carbon)

Nucleophilic Addition
(e.g., Grignard, Wittig)

Condensation Reactions
(e.g., Knoevenagel, Schiff Base) Oxidation to Carboxylic Acid Reduction to Alcohol

Benzoxadiazole Ring
(Electron-Withdrawing)

Nucleophilic Aromatic Substitution
(Activated by Aldehyde)
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Figure 2. Logical relationship between structure and reactivity.

The aldehyde group is susceptible to a wide range of nucleophilic additions and condensation

reactions. It can be readily oxidized to the corresponding carboxylic acid or reduced to a

primary alcohol. The electron-withdrawing nature of the benzoxadiazole ring can influence the

reactivity of the aldehyde group, potentially making it more electrophilic. Conversely, the

aldehyde group, being electron-withdrawing, can activate the aromatic ring towards

nucleophilic aromatic substitution reactions, although the oxadiazole moiety itself is already

electron-deficient.

Biological and Pharmaceutical Relevance
While specific studies on the biological activity of 2,1,3-Benzoxadiazole-5-carbaldehyde are

limited in the public domain, the broader classes of benzoxazoles and benzaldehydes have

been investigated for various therapeutic applications.

Derivatives of the 2,1,3-benzoxadiazole (including the related 7-nitrobenzofurazan, NBD)

scaffold have been explored for their potential as anticancer agents.[3] Some of these

compounds have been shown to induce apoptosis in cancer cell lines.[3] The mechanism of

action for some NBD derivatives involves the inhibition of enzymes like glutathione S-

transferases (GSTs), which are often overexpressed in tumor cells and contribute to drug

resistance.[3]

Furthermore, various benzoxazole derivatives have been synthesized and evaluated for their

antimicrobial properties, showing activity against both bacteria and fungi. The core structure is

considered a valuable pharmacophore in the development of new antimicrobial agents.

The aldehyde functionality itself can contribute to biological activity. Benzaldehyde has been

reported to exhibit cytotoxic effects and induce apoptosis in human lymphocytes.[4] This

suggests that the carbaldehyde moiety in the target molecule could be a key contributor to any

observed biological effects.

Given the known activities of its constituent moieties, 2,1,3-Benzoxadiazole-5-carbaldehyde
represents an interesting scaffold for further investigation in drug discovery, particularly in the

areas of oncology and infectious diseases. A potential mechanism of action for cytotoxicity
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could involve the induction of apoptosis, a programmed cell death pathway crucial for tissue

homeostasis and a key target in cancer therapy.

2,1,3-Benzoxadiazole
Derivatives

Inhibition of
Glutathione S-Transferases

May Inhibit

Induction of
Apoptosis

Can Lead To

Cancer Cell Lines

Affects
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Figure 3. Potential signaling pathway involvement of benzoxadiazole derivatives.

Conclusion and Future Directions
2,1,3-Benzoxadiazole-5-carbaldehyde is a chemical entity with significant potential as a

versatile intermediate in the synthesis of more complex molecules for materials science and

pharmaceutical applications. Its combination of a fluorescent heterocyclic core and a reactive

aldehyde group makes it an attractive starting point for the development of novel probes,

sensors, and therapeutic agents.

Future research should focus on:

Detailed Spectroscopic Characterization: Publishing a complete and validated set of spectral

data (¹H NMR, ¹³C NMR, IR, and MS) is essential for its widespread use in the scientific
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community.

Optimization of Synthesis: Developing and documenting a high-yield, scalable, and

reproducible synthetic protocol.

Exploration of Chemical Reactivity: A systematic study of its reactivity, particularly the

interplay between the benzoxadiazole ring and the aldehyde group.

Biological Evaluation: In-depth investigation of its biological activities, including antimicrobial

and anticancer properties, and elucidation of the underlying mechanisms of action and

effects on cellular signaling pathways.

This in-depth guide serves as a foundational resource to stimulate and support further research

into the chemical and biological properties of 2,1,3-Benzoxadiazole-5-carbaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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